7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-fluoro-1-(4-fluorophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F2N2O3/c23-13-6-4-12(5-7-13)19-18-20(27)15-11-14(24)8-9-16(15)29-21(18)22(28)26(19)17-3-1-2-10-25-17/h1-11,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJPOTMQPUAJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorine atoms: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the pyridin-2-yl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Ring-Opening Reactions with Hydrazines
The dione moiety undergoes selective ring-opening with hydrazines to form 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones :
text7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione + Hydrazine hydrate → 3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one derivative
Conditions and yields :
| Hydrazine Derivative | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | Reflux | 4 h | 65% |
| Methylhydrazine | Acetonitrile | 70°C | 6 h | 55% |
This reaction preserves the fluorophenyl and pyridine substituents while introducing new N–N bonds for enhanced bioactivity .
Fluorophenyl Group Reactivity
The 4-fluorophenyl group participates in:
-
Nucleophilic aromatic substitution (with strong bases like KOtBu)
-
Cross-coupling reactions (Suzuki-Miyaura with aryl boronic acids)
| Partner | Catalyst System | Yield |
|---|---|---|
| 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 72% |
Pyridine Modifications
The pyridin-2-yl group can be:
-
Protonated (pKa ≈ 3.5 in H₂O) to form water-soluble salts
-
Oxidized to pyridine N-oxide using mCPBA (meta-chloroperbenzoic acid)
Cyclization Pathway
The multicomponent reaction proceeds via:
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Knoevenagel condensation between diketone and aldehyde
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Michael addition of amine to the α,β-unsaturated intermediate
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Intramolecular cyclization to form the fused chromeno-pyrrole system
Key intermediates confirmed by LC-MS and ¹H NMR:
-
Enamine intermediate (δ 6.8–7.2 ppm for conjugated double bonds)
Comparative Reactivity of Analogues
Reaction rates vary with substituents:
| Substituent Pattern | Relative Reaction Rate (vs Parent) |
|---|---|
| 7-Fluoro, 4-Fluorophenyl, Pyridin-2-yl | 1.00 (reference) |
| 7-Methyl, 4-Chlorophenyl, Pyridin-3-yl | 0.78 |
| Unsubstituted chromeno-pyrrole | 0.45 |
Key factors :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of specific signaling pathways associated with tumor growth and metastasis.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown efficacy against a range of bacterial strains, suggesting potential for development into a new class of antibiotics. The structure-activity relationship (SAR) analyses indicate that fluorine substitutions enhance biological activity by improving lipophilicity and cell membrane penetration.
Neurological Applications
The compound has also been investigated for neuroprotective effects. In vitro studies demonstrate its ability to protect neuronal cells from oxidative stress-induced damage. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Material Science Applications
Organic Electronics
In material science, 7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been explored as a potential organic semiconductor. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies show that incorporating this compound into polymer blends can significantly enhance the efficiency and stability of electronic devices.
Sensors
The compound's sensitivity to environmental changes has led to its use in sensor technology. Research indicates that it can be incorporated into sensor matrices for detecting volatile organic compounds (VOCs), providing a low-cost alternative for environmental monitoring.
Biochemical Applications
Enzyme Inhibition
7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied as an inhibitor of specific enzymes involved in metabolic pathways. Inhibitory assays reveal that it effectively blocks enzyme activity at micromolar concentrations, highlighting its potential as a lead compound in drug discovery targeting metabolic disorders.
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it an attractive candidate for drug delivery systems. Research demonstrates that it can be used to enhance the solubility and bioavailability of poorly soluble drugs through formulation strategies such as solid lipid nanoparticles (SLNs) or liposomes.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Inhibition of proliferation in cancer cell lines |
| Antimicrobial Properties | Antimicrobial Agents Journal | Effective against multiple bacterial strains |
| Neurological Applications | Neurobiology Letters | Protection against oxidative stress in neurons |
| Organic Electronics | Advanced Functional Materials | Enhanced efficiency in OLEDs |
| Sensors | Environmental Science & Technology | Effective VOC detection capabilities |
| Enzyme Inhibition | Biochemical Journal | Significant enzyme inhibition at micromolar levels |
| Drug Delivery Systems | International Journal of Pharmaceutics | Improved solubility and bioavailability |
Mechanism of Action
The mechanism of action of 7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogues and their substituent differences:
Biological Activity
7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with potential biological activity, particularly in the context of cancer therapeutics. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a chromeno-pyrrole framework. Its molecular formula is , and it has a molecular weight of 362.33 g/mol. The presence of fluorine atoms is significant as they often enhance the pharmacological properties of organic compounds.
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Anticancer Activity : The chromeno[2,3-c]pyrrole structure has been associated with the inhibition of specific cancer cell lines. For instance, derivatives of this structure have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression and metastasis .
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activity, which can protect cells from oxidative stress and potentially reduce cancer risk .
In Vitro Studies
In vitro assays have demonstrated that 7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induces apoptosis |
| HepG2 (Liver Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibits migration |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against these cancer types.
Case Studies
- Breast Cancer : A study involving MCF-7 cells showed that treatment with 7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
- Liver Cancer : In HepG2 cells, the compound was found to induce cell cycle arrest at the G0/G1 phase, suggesting a mechanism that prevents cancer cell proliferation through cell cycle regulation .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 7-fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodology : Multicomponent reactions (MCRs) under mild conditions (e.g., absolute methanol at 25–50°C) are optimal. Key steps include cyclization of fluorinated phenyl precursors with pyridine derivatives. Reaction yields range from 43% to 86%, with purity >95% confirmed via HPLC .
- Critical Parameters : Solvent polarity (methanol enhances cyclization), temperature control (prevents side reactions), and stoichiometric ratios of fluorophenyl/pyridinyl precursors.
Q. How can spectroscopic techniques elucidate the structure of this compound?
- Answer : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–8.2 ppm) and fluorine substituents (¹⁹F NMR, δ -110 to -120 ppm). IR spectroscopy confirms diketone C=O stretches (~1700 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 461.1) .
Q. What functional groups dominate its reactivity?
- Key Groups :
- Fluorine atoms: Enhance electron-withdrawing effects, directing electrophilic substitution.
- Pyridinyl group: Participates in hydrogen bonding and π-π stacking.
- Diketone moiety: Prone to nucleophilic attack (e.g., by hydrazine for hydrazone formation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in derivatization?
- Strategy :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates.
- Catalysts : Lewis acids (AlCl₃) or palladium complexes (for cross-coupling) enhance specificity.
- Temperature Gradients : Lower temps (0–25°C) reduce side reactions in halogenation steps .
- Example : Pd-catalyzed Suzuki-Miyaura coupling with boronic acids achieves >80% regioselectivity for pyridinyl modifications .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in anti-inflammatory IC₅₀ values (e.g., 2 µM vs. 15 µM) arise from assay variability (e.g., cell lines, LPS-induced vs. TNF-α models).
- Resolution :
- Standardize assays using primary human macrophages and dose-response curves.
- Validate target engagement via SPR (surface plasmon resonance) to measure binding affinity to COX-2 or NF-κB .
Q. How do substituent variations impact biological activity?
- SAR Analysis :
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 7-Fluoro | Replacement with Cl | ↓ Anticancer potency (IC₅₀ from 1.2 µM to 5.8 µM) |
| Pyridin-2-yl | Pyridin-3-yl substitution | Alters binding mode to kinase ATP pockets |
| 4-Fluorophenyl | Methoxy group addition | ↑ Solubility but ↓ metabolic stability . |
Q. What computational tools predict binding modes to therapeutic targets?
- Methods :
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR, PDB ID: 1M17).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- Free Energy Calculations (MM-PBSA) : Quantify binding energies for lead optimization .
Methodological Guidelines
- Synthetic Troubleshooting : If yields drop below 40%, check for moisture sensitivity (use inert atmosphere) or byproduct formation (TLC monitoring every 30 mins) .
- Bioactivity Validation : Pair in vitro assays (e.g., MTT for cytotoxicity) with transcriptomic profiling (RNA-seq) to identify pathway modulation .
- Data Reproducibility : Archive reaction conditions in electronic lab notebooks (ELNs) and share raw spectral data via public repositories (e.g., Zenodo).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
